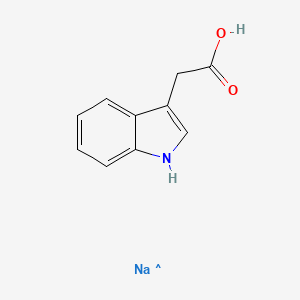
3-Indoleacetic acid (Sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indoleacetic acid (Sodium) is a naturally occurring plant hormone belonging to the auxin class. It is known for its role in stimulating cell elongation and division, promoting plant growth and development. at high concentrations, it can exhibit growth-inhibiting effects, including epinasty and prevention of shoot and root growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Indoleacetic acid (Sodium) can be synthesized through various methods. One common method involves the use of indole-3-acetic acid, which is dissolved in a solvent such as ethanol or 1N sodium hydroxide. The solution is then brought to the desired volume with molecular biology grade water .
Industrial Production Methods: Industrial production of 3-Indoleacetic acid (Sodium) often involves microbial synthesis. Certain strains of bacteria, such as Enterobacter sp., are known to produce high yields of indole-3-acetic acid through the indole-3-pyruvic acid pathway. This microbial production method is advantageous due to its high efficiency and potential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Indoleacetic acid (Sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a plant hormone and its interactions with other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Indoleacetic acid (Sodium) can lead to the formation of indole-3-carboxylic acid .
Aplicaciones Científicas De Investigación
3-Indoleacetic acid (Sodium) has a wide range of scientific research applications:
Mecanismo De Acción
3-Indoleacetic acid (Sodium) exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. It promotes cell elongation and division by modulating the expression of genes involved in these processes. The compound also interacts with other plant hormones, such as cytokinins and gibberellins, to coordinate growth and development .
Comparación Con Compuestos Similares
Indole-3-acetic acid: The parent compound of 3-Indoleacetic acid (Sodium), known for its role as a plant hormone.
Indole-3-butyric acid: Another auxin used in plant growth regulation, particularly for root initiation.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for promoting fruit set and preventing premature fruit drop.
Uniqueness: 3-Indoleacetic acid (Sodium) is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, indole-3-acetic acid. This makes it more effective in certain applications, particularly in aqueous environments .
Propiedades
Fórmula molecular |
C10H9NNaO2 |
|---|---|
Peso molecular |
198.17 g/mol |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13); |
Clave InChI |
IVIOYFFABXNWMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid](/img/structure/B12511316.png)
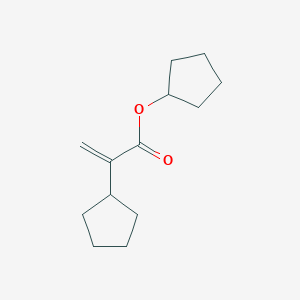
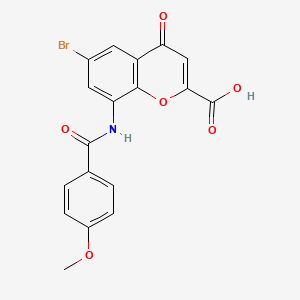



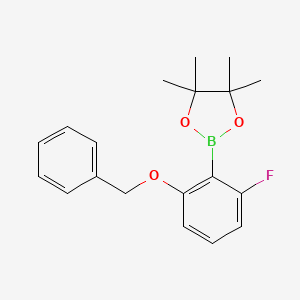
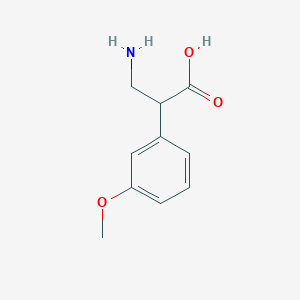


![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
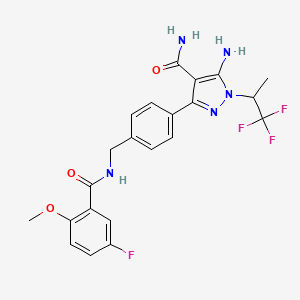
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
